molecular formula C6H4BrClO3S B13579490 3-Bromo-4-hydroxybenzenesulfonyl chloride

3-Bromo-4-hydroxybenzenesulfonyl chloride

Cat. No.: B13579490
M. Wt: 271.52 g/mol
InChI Key: STKYSOLBHOVRHO-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxybenzenesulfonyl chloride (C₆H₄BrClO₃S) is a sulfonyl chloride derivative characterized by a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the benzene ring. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceutical agents. Its hydroxyl group enhances polarity, influencing solubility in polar solvents, while the sulfonyl chloride moiety enables nucleophilic substitution reactions.

Properties

Molecular Formula

C6H4BrClO3S

Molecular Weight

271.52 g/mol

IUPAC Name

3-bromo-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4BrClO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H

InChI Key

STKYSOLBHOVRHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

3-Bromo-4-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride involves its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs) like -CN ( ) and -CF₃ ( ) increase sulfonyl chloride reactivity toward nucleophiles. The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., methanol/water mixtures) but may reduce stability under acidic conditions. Methyl groups ( ) act as electron donors, reducing electrophilicity compared to EWGs.

Applications: Pharmaceuticals: Compounds with -CF₃ ( ) and -CN ( ) are prioritized for drug discovery due to enhanced metabolic stability. Agrochemicals: Methyl-substituted analogs ( ) are used in pesticide synthesis.

Safety and Handling :

  • All sulfonyl chlorides are moisture-sensitive and require anhydrous storage .
  • The hydroxyl group in the target compound may increase corrosivity and necessitate neutral-pH handling.

Biological Activity

3-Bromo-4-hydroxybenzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a hydroxy group on a benzene ring, linked to a sulfonyl chloride moiety. This configuration is crucial for its biological activity as it influences interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, which can be attributed to its ability to interfere with bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of sulfonamide compounds. In studies involving similar compounds, substituents on the aryl rings significantly influenced the activation of immune pathways. For instance, modifications such as the introduction of bromine or methoxy groups were evaluated for their impact on activity levels against NF-κB and ISRE signaling pathways .

Table 1: Summary of SAR Findings

CompoundSubstituent(s)Biological ActivityNotes
Compound 14-chloro-2,5-dimethoxyHigh NF-κB activationEffective co-adjuvant
Compound 74-bromoModerate activityReplacement of chloro with bromo
Compound 124-methoxyWeakly activeSmaller alkoxy chain tolerated
This compoundBromine, HydroxyAntimicrobial, Anticancer potentialFurther studies needed

Case Studies

  • Antimicrobial Studies : A study reported the synthesis and evaluation of various sulfonamide derivatives, including those with similar structural motifs to this compound. These derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on CDK inhibitors where compounds structurally related to this compound demonstrated promising results in inhibiting cancer cell proliferation. The mechanism was linked to the disruption of the cell cycle through CDK inhibition .

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